Ditiocade sodium anhydrous

Description

Contextualization within Organosulfur Compound Chemistry

Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are ubiquitous in nature and synthetic chemistry. wikipedia.orgfiveable.me This diverse class of compounds includes essential amino acids like methionine and cysteine, life-saving antibiotics such as penicillin, and a vast array of reagents for organic synthesis. wikipedia.orgjmchemsci.com They are broadly classified based on the sulfur-containing functional group, which dictates their chemical properties and reactivity. wikipedia.org

Ditiocade (B10858591) sodium anhydrous belongs to the dithiocarbamate (B8719985) subclass of organosulfur compounds. nih.gov Dithiocarbamates are characterized by the carbamodithioate functional group and are known for their exceptional ability to act as chelating agents, forming stable complexes with a variety of metal ions. nih.govmdpi.com This chelating property is central to their application in diverse areas, from agriculture to medicine. mdpi.comresearchgate.net

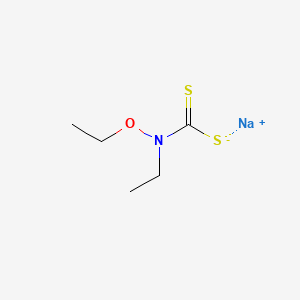

Systematic Nomenclature and Structural Basis of Ditiocade Sodium Anhydrous

The systematic IUPAC name for this compound is sodium N-ethoxy-N-ethylcarbamodithioate. Its chemical structure consists of an ethyl group and an ethoxy group attached to a nitrogen atom, which is in turn bonded to a dithiocarbamate group with a sodium salt.

| Identifier | Value |

| IUPAC Name | sodium;N-ethoxy-N-ethylcarbamodithioate |

| Molecular Formula | C₅H₁₀NNaOS₂ |

| CAS Number | 131815-43-5 |

| Molecular Weight | 187.25 g/mol |

Data sourced from PubChem.

The presence of two sulfur atoms as donor atoms in the dithiocarbamate ligand is a key structural feature that enables its strong chelating capabilities. nih.gov

Overview of Academic Research Significance and Potential Applications

The primary and most well-documented significance of this compound in academic and clinical research lies in its role as a final intermediate in the synthesis of a specific radiopharmaceutical agent. nih.govbritannica.comhodoodo.com It is a critical component in the preparation of Technetium-99m-N-NOET, chemically known as bis(N-ethoxy, N-ethyl-dithiocarbamato) nitrido technetium(V) ([⁹⁹mTc][TcN(NOEt)₂]). scielo.brnih.gov

This technetium-99m complex is a neutral and lipophilic compound developed and investigated as a myocardial perfusion imaging agent. scielo.brnih.gov Such agents are used in nuclear medicine to assess blood flow to the heart muscle, helping to diagnose conditions like coronary artery disease. iaea.org

The synthesis of [⁹⁹mTc][TcN(NOEt)₂] is typically carried out using a two-vial kit. nih.gov In the first step, a technetium-nitrido intermediate is formed. In the second step, this compound is introduced as the ligand, which chelates with the technetium core to form the final, stable radiopharmaceutical complex. nih.govmdpi.com

The resulting [⁹⁹mTc][TcN(NOEt)₂] complex exhibits high myocardial uptake and redistribution properties, making it a subject of significant interest in the development of cardiac imaging agents. scielo.br The unique biological properties of the final compound are a direct consequence of the chemical structure imparted by the dithiocarbamate ligand derived from this compound. scielo.brnih.gov

Properties

CAS No. |

131815-43-5 |

|---|---|

Molecular Formula |

C5H10NNaOS2 |

Molecular Weight |

187.3 g/mol |

IUPAC Name |

sodium;N-ethoxy-N-ethylcarbamodithioate |

InChI |

InChI=1S/C5H11NOS2.Na/c1-3-6(5(8)9)7-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |

InChI Key |

YMSMXRKLGTXXTG-UHFFFAOYSA-M |

Canonical SMILES |

CCN(C(=S)[S-])OCC.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reaction Pathways for Ditiocade Sodium Anhydrous

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing ditiocade (B10858591) sodium anhydrous are centered on the nucleophilic addition of diethylamine (B46881) to carbon disulfide.

The most common and industrially significant method for producing ditiocade sodium anhydrous involves the reaction of carbon disulfide with diethylamine, facilitated by sodium hydroxide (B78521). wikipedia.orgataman-chemicals.com This one-pot synthesis is widely utilized for preparing various dithiocarbamate (B8719985) salts. wikipedia.org

In this process, diethylamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The sodium hydroxide serves to deprotonate the resulting dithiocarbamic acid intermediate, forming the stable sodium salt. researchgate.net The reaction is typically carried out in a solvent, such as alcohol, and is exothermic. moneidechem.comgloballcadataaccess.org

Interactive Table: Reactants and Products in the Primary Synthesis of this compound

| Role | Compound Name | Chemical Formula | State/Use |

| Reactant | Carbon Disulfide | CS₂ | Electrophilic sulfur source |

| Reactant | Diethylamine | HN(C₂H₅)₂ | Nucleophilic amine source |

| Reactant | Sodium Hydroxide | NaOH | Base for deprotonation |

| Product | This compound | NaS₂CN(C₂H₅)₂ | Target compound |

| Product | Water | H₂O | By-product |

This pathway is conceptually an extension of the method described in 2.1.1. Dithiocarbamic acids are intermediates formed from the reaction of secondary amines and carbon disulfide. cdnsciencepub.com These acids are generally unstable. The addition of a strong base, such as sodium hydroxide, is necessary to neutralize the dithiocarbamic acid as it forms, yielding the corresponding stable salt. researchgate.net

Therefore, this pathway is not a distinct route but rather a description of the chemical mechanism within the primary synthesis. The reaction between pre-formed dithiocarbamic acid derivatives and sodium hydroxide can also be used, though the in situ generation and neutralization is more common. Strong base salts of dithiocarbamic acid can be treated with other compounds in subsequent reactions. google.com

Optimization Strategies for Chemical Synthesis Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful control over several reaction parameters.

Temperature Control : The reaction between diethylamine and carbon disulfide is exothermic. moneidechem.com Maintaining a controlled, low temperature (e.g., 0-10°C) is crucial to manage the reaction rate and prevent the formation of unwanted side products. moneidechem.com

Reagent Purity : The purity of the starting materials, particularly diethylamine and carbon disulfide, directly impacts the purity of the final product. moneidechem.com Using high-purity precursors minimizes contamination.

pH Control : Ditiocade sodium is most stable in neutral or alkaline solutions. It rapidly decomposes in acidic conditions (pH below 7), which can reduce the yield. chemicalbook.com Maintaining an alkaline environment with sodium hydroxide is essential for product stability.

Order of Addition : While some studies on dithiocarbamate synthesis suggest the order of reagent addition has no significant influence on the final product provided the stoichiometry is correct, dropwise or slow addition is recommended to control the exothermic nature of the reaction. nih.gov

Purification : For applications requiring very high purity, the product can be further purified. Recrystallization is a common method. For example, in the synthesis of tin(IV)-diethyldithiocarbamate complexes, recrystallization of the precursor is recommended to remove impurities that could affect the final product's phase purity. rsc.org

Interactive Table: Factors for Optimizing Synthesis

| Parameter | Recommended Condition | Rationale |

| Temperature | Low (e.g., 0-10°C) | Manages exothermic reaction, prevents side product formation. moneidechem.com |

| pH | Neutral to Alkaline | Prevents decomposition of the product in acidic conditions. chemicalbook.com |

| Reagent Quality | High Purity (>99%) | Ensures high purity of the final product. moneidechem.com |

| Purification | Recrystallization | Removes impurities for applications requiring high purity. rsc.org |

Investigation of Side Reactions and By-product Formation

Several potential side reactions and by-products can occur during the synthesis and handling of this compound.

Decomposition in Acid : The most significant side reaction is the decomposition of the dithiocarbamate in the presence of acid. This reaction regenerates diethylamine (as its salt) and carbon disulfide, often observed as a white turbidity or cloudiness in the solution. chemicalbook.com

Reaction with Solvents : Under anhydrous conditions, ditiocade sodium can react with certain organic solvents. For instance, it reacts smoothly with methylene (B1212753) chloride to form a dithiocarbamate ester. cdnsciencepub.com With chloroform, proton abstraction occurs, leading to the formation of diethylammonium (B1227033) N,N-diethyldithiocarbamate. cdnsciencepub.com These reactions can contaminate the desired product if these solvents are used in subsequent steps without careful consideration.

Oxidation : Oxidation of ditiocade sodium can lead to the formation of a disulfide, commonly known as a thiuram disulfide. wikipedia.org This can occur in the presence of oxidizing agents. The reaction with iodine, for example, produces tetraethylthiuram disulfide and sodium iodide. atamanchemicals.com

Advanced Analytical Characterization Techniques for Ditiocade Sodium Anhydrous

Spectroscopic Analysis Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Ditiocade (B10858591) sodium anhydrous. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Ditiocade sodium anhydrous, ¹H and ¹³C NMR spectroscopy would be utilized to map the proton and carbon framework of the ditiocade moiety.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. The integration of the signals would correspond to the relative number of protons of each type.

¹³C NMR Spectroscopy , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), would identify all unique carbon atoms in the molecule, including the quaternary carbon of the dithiocarbamate (B8719985) group.

A hypothetical ¹H NMR data table for the ditiocade moiety is presented below, illustrating the expected chemical shifts and multiplicities based on its structure.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- (ethyl group) | 3.5 - 4.0 | Quartet | 2H |

| -CH₃ (ethyl group) | 1.2 - 1.5 | Triplet | 3H |

| -CH₂- (ethoxyethyl) | 3.6 - 4.1 | Triplet | 2H |

| -O-CH₂- (ethoxyethyl) | 3.4 - 3.8 | Triplet | 2H |

| -N-CH₂- (ethoxyethyl) | 3.7 - 4.2 | Triplet | 2H |

Note: This table is illustrative and actual values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed. The experimentally measured exact mass of the ditiocade anion would be compared to the calculated theoretical mass to confirm the molecular formula C₅H₁₀NOS₂⁻.

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |

| [C₅H₁₀NOS₂]⁻ | Value | Value | Value |

Note: Specific values are required from experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting IR spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, key characteristic absorption bands would include:

C-N stretching: around 1450-1550 cm⁻¹

C=S stretching: around 950-1050 cm⁻¹

C-O-C stretching: around 1070-1150 cm⁻¹

C-H stretching (aliphatic): around 2850-3000 cm⁻¹

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds. The C=S bond, for instance, would be expected to show a strong Raman signal.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-N | Stretching | 1450 - 1550 |

| C=S | Stretching | 950 - 1050 |

| C-O-C | Stretching | 1070 - 1150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

Note: This table presents expected ranges; precise values are determined experimentally.

Ultraviolet-Visible (UV-Vis) Absorption Spectrometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectrometry provides information about the electronic transitions within a molecule. The dithiocarbamate chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the electronic structure of the molecule and the solvent used. This technique is particularly useful for quantitative analysis and for detecting the presence of conjugated systems. The π → π* and n → π* transitions associated with the C=S and C-N bonds of the dithiocarbamate group would be of primary interest.

Chromatographic Separation and Purity Assessment Techniques

Gas Chromatography (GC) for Volatile Impurities

While this compound itself is a non-volatile salt, Gas Chromatography (GC) is a valuable technique for the detection and quantification of any volatile organic impurities that may be present from the synthesis or storage of the compound. A headspace GC method, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), would be suitable for this purpose. The sample would be heated to release volatile components into the headspace of the vial, which are then injected into the GC system for separation and analysis. This method ensures that residual solvents or volatile by-products are within acceptable limits.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity and determining the concentration of this compound. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For organic sodium compounds like this compound, reversed-phase HPLC is often the method of choice.

In a typical HPLC analysis, a solution of this compound is injected into the system. As the mobile phase carries the sample through the column, the compound and any potential impurities are separated. A detector, commonly a UV-Vis or photodiode array (PDA) detector, measures the absorbance of the eluting components, generating a chromatogram. The primary peak corresponds to this compound, and its area is directly proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

The successful separation and quantification depend on carefully optimized chromatographic conditions. upb.ro Key parameters include the choice of column (e.g., C18), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile), flow rate, and column temperature. upb.ro For compounds lacking a strong UV chromophore, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) can be employed. lcms.czchromforum.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a non-polar stationary phase for effective separation. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | Elutes the compound and impurities from the column. |

| Flow Rate | 1.0 mL/min | Ensures consistent and reproducible retention times. |

| Detection | UV at 254 nm | Quantifies the compound based on its light absorption. |

| Injection Volume | 10 µL | Introduces a precise amount of the sample into the system. |

| Column Temp. | 30°C | Maintains stable retention times and peak shapes. |

| Run Time | 15 minutes | Allows for the elution of the main compound and all relevant impurities. |

Advanced Quantitative Analytical Approaches

While chromatographic techniques are dominant, modern titrimetric and gravimetric methods still offer robust and cost-effective approaches for the quantitative analysis of this compound. fiveable.medifferencebetween.com

Modern Titrimetric Methods : These are not limited to manual titrations with colorimetric indicators. Potentiometric autotitrators provide highly precise and reproducible endpoint detection. For this compound, an acid-base titration in a non-aqueous solvent could be employed to quantify the compound. The use of an autotitrator eliminates the subjectivity of visual endpoint determination and provides a detailed titration curve for analysis. chromforum.org

Gravimetric Analysis : This classical technique determines the quantity of an analyte by measuring its mass. differencebetween.com For this compound, a precipitating agent could be added to a solution of the compound, forming a stable, insoluble precipitate of known composition. fiveable.mephiladelphia.edu.jo The precipitate is then carefully filtered, washed, dried, and weighed. philadelphia.edu.jopharmrecord.com Modern advancements in this area include the use of thermogravimetric analysis (TGA), where the mass of a sample is monitored over time as the temperature changes, providing detailed information about the compound's thermal stability and composition.

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. scilit.comtandfonline.comunibo.it When applied to the analysis of this compound, particularly with data-rich techniques like HPLC with a PDA detector, chemometrics can significantly enhance data interpretation.

Multivariate analysis techniques are central to chemometrics. unibo.it For instance, if multiple batches of this compound are analyzed, Principal Component Analysis (PCA) can be used to identify patterns and variations between the batches based on their full chromatographic profiles. This allows for a more holistic comparison than simply comparing purity values.

Furthermore, chemometric calibration techniques such as Partial Least Squares (PLS) and Principal Component Regression (PCR) can be applied to HPLC data. scilit.comtandfonline.comresearchgate.net These methods use multi-wavelength data from a PDA detector to build robust quantitative models that can be more accurate and less susceptible to interference than traditional single-wavelength calibration. tandfonline.com They are particularly useful for resolving overlapped chromatographic peaks, which can be a challenge in complex samples. nih.gov

Table 2: Application of Chemometrics in Batch Analysis of this compound

| Batch ID | Purity (%) (Univariate) | Peak Tailing (Univariate) | Impurity Profile (Multivariate PCA Score) | Batch Classification |

| DSA-001 | 99.8 | 1.05 | 0.98 | Pass |

| DSA-002 | 99.7 | 1.08 | 1.02 | Pass |

| DSA-003 | 99.1 | 1.25 | -2.50 | Out of Specification |

| DSA-004 | 99.9 | 1.02 | 1.15 | Pass |

For any quantitative method used to analyze this compound, rigorous method validation is essential to ensure the reliability and accuracy of the results. e-bookshelf.de Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters that must be evaluated include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. eurachem.org

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. eurachem.org

Accuracy : The closeness of the test results to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and intermediate precision). eurachem.org

Limit of Detection (LOD) : The lowest amount of analyte that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. eurachem.org

Uncertainty Estimation is a critical component of method validation that quantifies the doubt associated with a measurement result. ut.ee It provides a range within which the true value is believed to lie. Two main approaches are used:

Bottom-Up Approach : This involves identifying all potential sources of uncertainty in the analytical process (e.g., weighing, dilutions, instrument precision), estimating the uncertainty for each source, and combining them using statistical methods. ut.eenist.gov

A comprehensive uncertainty budget is constructed to ensure all significant sources of error are considered, leading to a more accurate and reliable final measurement. nist.gov

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criterion | Purpose |

| Linearity (R²) | ≥ 0.999 | Confirms a proportional relationship between concentration and response. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures the measured value is close to the actual value. |

| Precision (% RSD) | ≤ 2.0% | Demonstrates the consistency and reproducibility of the results. |

| Specificity | No interference at the analyte's retention time | Guarantees the signal is from the analyte of interest only. |

| Robustness | % RSD ≤ 5.0% after minor parameter changes | Shows the method's reliability under varied conditions. |

Mechanistic Investigations of Ditiocade Sodium Anhydrous at the Molecular and Cellular Level Preclinical Focus

Elucidation of Molecular Mechanisms of Action (MoA)

The molecular mechanisms of dithiocarbamates are multifaceted, primarily revolving around their interaction with sulfhydryl groups and their ability to chelate metal ions, which are crucial for the function of numerous proteins.

Dithiocarbamates are known to participate in thiol-disulfide exchange reactions, a critical process in cellular biochemistry for maintaining protein structure and regulating function. These reactions involve the swapping of disulfide bonds between molecules. The dithiocarbamate (B8719985) moiety can interact with endogenous thiols like glutathione (B108866) (GSH) and cysteine residues in proteins. This can lead to the formation of mixed disulfides, thereby altering the structure and function of the target protein. This process is essentially a series of nucleophilic substitution reactions where a thiolate anion attacks a disulfide bond. The interconversion between the reduced dithiol form and the oxidized disulfide form is a key redox reaction.

Cysteine residues are highly susceptible to modification due to the nucleophilic nature of their thiol groups. Dithiocarbamates can directly interact with these residues, leading to post-translational modifications that can significantly impact protein activity. These modifications can alter protein conformation, disrupt protein-protein interactions, or directly affect the catalytic activity of enzymes. The reaction of dithiocarbamates with cysteine residues can lead to the formation of a stable adduct, effectively blocking the native function of the thiol group. This is a key mechanism by which dithiocarbamates exert their biological effects.

Engagement with Endogenous Antioxidant Pathways

Dithiocarbamates have a complex relationship with endogenous antioxidant pathways, most notably the Keap1-Nrf2 pathway. The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. However, electrophilic compounds, including some dithiocarbamates, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2 and allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation. This includes genes for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, the rate-limiting enzyme in glutathione synthesis. For instance, copper(II) bis(diethyldithiocarbamate) has been shown to activate Nrf2 in vascular endothelial cells, leading to the upregulation of these downstream proteins. nih.govnih.govresearchgate.net

| Pathway Component | Role in Dithiocarbamate Action | Research Finding |

| Nrf2 | Master regulator of antioxidant response | Activated by dithiocarbamates, leading to increased expression of antioxidant enzymes. nih.gov |

| Keap1 | Negative regulator of Nrf2 | Dithiocarbamates can modify cysteine residues on Keap1, preventing Nrf2 degradation. nih.gov |

| Antioxidant Response Element (ARE) | DNA sequence in promoter of antioxidant genes | Nrf2 binds to ARE to initiate transcription of cytoprotective genes. nih.gov |

| Heme Oxygenase-1 (HO-1) | Antioxidant enzyme | Upregulated by Nrf2 activation in response to dithiocarbamates. nih.govresearchgate.net |

| NQO1 | Detoxification enzyme | Expression is induced by Nrf2 activation following dithiocarbamate exposure. nih.govresearchgate.net |

Modulation of Enzymatic Activities

Dithiocarbamates are known to modulate the activity of a wide range of enzymes, often through their metal-chelating properties or by interacting with critical cysteine residues. A prominent example is the inhibition of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme that contains copper and zinc in its active site. tpcj.org By chelating these metal ions, dithiocarbamates can inactivate the enzyme. tpcj.org They have also been shown to inhibit metalloproteinases, which are involved in the degradation of the extracellular matrix. wikipedia.org Furthermore, their interaction with cysteine residues can inhibit enzymes that rely on a free thiol group for their catalytic activity. For example, some dithiocarbamates have been shown to inhibit carbonic anhydrases by binding to the zinc ion in the active site. nih.gov

| Enzyme | Effect of Dithiocarbamates | Mechanism of Action |

| Superoxide Dismutase (SOD) | Inhibition | Chelation of copper and zinc ions from the active site. tpcj.org |

| Metalloproteinases | Inhibition | Chelation of zinc ions, preventing extracellular matrix degradation. wikipedia.org |

| Carbonic Anhydrases | Inhibition | Binding to the zinc ion in the active site. nih.gov |

| Nitric Oxide Synthase | Inhibition | Dithiocarbamates can inhibit the induction of macrophage nitric oxide synthase. sigmaaldrich.com |

Specific Protein Interactions and Post-Translational Modifications

The reactivity of dithiocarbamates with cysteine residues means they can induce various post-translational modifications (PTMs), which are crucial for regulating protein function. These modifications can alter a protein's structure, localization, and interaction with other molecules. The formation of mixed disulfides with protein cysteine residues is a form of PTM. Furthermore, by influencing the cellular redox state, dithiocarbamates can indirectly affect PTMs that are sensitive to redox balance, such as S-glutathionylation. The ability of diethyldithiocarbamate (B1195824) to displace nucleophilic protein groups from stable bonds with platinum(II) suggests its potential to reverse certain protein modifications. nih.gov

Cellular Signaling Pathways Affected by Compound Exposure

The molecular interactions of dithiocarbamates translate into effects on various cellular signaling pathways. Their ability to modulate reactive oxygen species (ROS) levels can impact ROS-sensitive signaling cascades. For example, diethyldithiocarbamate has been shown to induce both apoptosis and necrosis in a dose-dependent manner in leukemia cells, mediated through differential activation of MAP kinase signaling pathways. nih.gov High doses lead to an increase in intracellular ROS, favoring necrosis, while lower doses alter the intracellular redox state, leading to apoptosis. nih.gov The compound can also inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival. nih.gov Furthermore, by activating the Nrf2 pathway, dithiocarbamates can broadly influence cellular responses to oxidative stress and xenobiotics.

| Signaling Pathway | Effect of Dithiocarbamates | Cellular Outcome |

| MAP Kinase Signaling | Dose-dependent activation | Can lead to either apoptosis or necrosis. nih.gov |

| NF-κB Signaling | Inhibition | Can suppress inflammatory responses and promote apoptosis. nih.gov |

| Nrf2/ARE Pathway | Activation | Upregulation of antioxidant and detoxification genes, enhancing cellular protection against oxidative stress. nih.govnih.govresearchgate.net |

Biochemical Interactions of Ditiocade Sodium Anhydrous Within Biological Systems

Interaction with Biological Macromolecules (e.g., proteins, peptides)

Dithiocarbamates are well-known for their capacity as chelating agents, a property that dictates many of their interactions with biological macromolecules. Their ability to bind metal ions is central to their mechanism of action.

Enzyme Inhibition: A primary mode of interaction for dithiocarbamates with proteins is the inhibition of metalloenzymes. Many enzymes require metal ions (e.g., copper, zinc, iron) as cofactors for their catalytic activity. Dithiocarbamates can form stable complexes with these metal ions, effectively sequestering them from the enzyme's active site and leading to a loss of function. This has been observed for various enzymes, including superoxide (B77818) dismutase and certain matrix metalloproteinases.

Interaction with Peptides: Dithiocarbamates can also interact with peptides, particularly those containing amino acid residues with a high affinity for metal ions, such as cysteine and histidine. By chelating metal ions that may be bound to these peptides, dithiocarbamates can alter their conformation and biological activity.

While direct studies on Ditiocade (B10858591) sodium anhydrous are not available, the following table summarizes the potential interactions based on the general behavior of dithiocarbamates.

| Macromolecule | Type of Interaction | Potential Consequence |

| Metalloenzymes | Chelation of metal cofactors | Inhibition of enzymatic activity |

| Proteins with reactive cysteine residues | Thiol-disulfide exchange | Alteration of protein structure and function |

| Peptides | Chelation of bound metal ions | Conformational changes and altered activity |

Role in Cellular Redox Homeostasis

The influence of dithiocarbamates on cellular redox homeostasis is complex and can be either pro-oxidant or antioxidant, depending on the specific compound, its concentration, and the cellular environment.

Antioxidant Properties: Dithiocarbamates can act as antioxidants by scavenging reactive oxygen species (ROS) and by chelating transition metal ions like copper and iron, which can catalyze the formation of ROS through Fenton and Haber-Weiss reactions.

The potential dual role of Ditiocade sodium anhydrous in cellular redox homeostasis is summarized below.

| Redox Effect | Mechanism |

| Antioxidant | - Direct scavenging of reactive oxygen species- Chelation of catalytic metal ions |

| Pro-oxidant | - Redox cycling in the presence of transition metals (e.g., copper) leading to ROS generation |

Investigation of In Vitro Biotransformation and Metabolite Identification

Specific in vitro biotransformation studies on this compound have not been identified in the available literature. However, the metabolism of other dithiocarbamates has been investigated, providing a general framework for its potential metabolic fate.

Dithiocarbamates are typically metabolized in the liver through Phase I and Phase II reactions.

Phase I Metabolism: This often involves oxidation, reduction, and hydrolysis reactions. For dithiocarbamates, S-oxidation is a common pathway, leading to the formation of sulfoxides and sulfones.

Phase II Metabolism: The primary Phase II reaction for dithiocarbamates is conjugation with glutathione (B108866) (GSH), a major cellular antioxidant. This reaction is often catalyzed by glutathione S-transferases (GSTs) and results in the formation of a more water-soluble conjugate that can be readily excreted. Another important metabolic pathway is the formation of glucuronide conjugates.

The primary metabolite of many dithiocarbamates is carbon disulfide (CS₂), which can have its own toxicological profile. The general metabolic pathways for dithiocarbamates are outlined in the table below.

| Metabolic Phase | Reaction Type | Potential Metabolites |

| Phase I | S-oxidation | Sulfoxides, Sulfones |

| Phase II | Glutathione conjugation | Glutathione conjugates |

| Glucuronidation | Glucuronide conjugates | |

| Degradation | Acid-catalyzed decomposition | Carbon disulfide |

It is crucial to reiterate that the information presented is based on the general properties of the dithiocarbamate (B8719985) class of compounds. Dedicated research on this compound is necessary to elucidate its specific biochemical interactions and metabolic fate.

In Vitro Research Studies on Ditiocade Sodium Anhydrous

Development and Application of Cell-Based Assays

In vitro studies are crucial for elucidating the biological activity of a compound. For Ditiocade (B10858591) sodium anhydrous, a variety of cell-based assays could be developed to investigate its potential effects. These assays would likely focus on cell viability, proliferation, and cytotoxicity in various cell lines.

Table 1: Potential Cell-Based Assays for Ditiocade Sodium Anhydrous

| Assay Type | Purpose | Example Cell Lines |

|---|---|---|

| MTT Assay | Assessment of cell viability and metabolic activity | HUVEC, HeLa, HepG2 |

| Trypan Blue Exclusion Assay | Determination of cell membrane integrity | Jurkat, A549 |

| BrdU Incorporation Assay | Measurement of cell proliferation | NIH-3T3, MCF-7 |

These assays would provide initial insights into the concentration-dependent effects of this compound on different cell types, helping to identify any potential therapeutic or toxic properties.

Assessment of Compound Effects on Cellular Responses and Phenotypes

Building upon initial cytotoxicity data, further in vitro studies would aim to understand how this compound influences specific cellular responses and phenotypes. Given the known properties of other dithiocarbamates, investigations could focus on the induction of apoptosis, oxidative stress, and effects on cell signaling pathways.

For instance, flow cytometry using Annexin V and propidium (B1200493) iodide staining could be employed to quantify apoptotic and necrotic cell populations following treatment with this compound. The production of reactive oxygen species (ROS) could be measured using fluorescent probes like DCFDA.

Table 2: Potential Cellular Responses to this compound

| Cellular Response | Method of Assessment | Potential Outcome |

|---|---|---|

| Apoptosis Induction | Flow Cytometry (Annexin V/PI staining), Caspase activity assays | Increased apoptosis in a dose-dependent manner |

| Oxidative Stress | ROS detection (e.g., DCFDA), Glutathione (B108866) level measurement | Alteration in cellular redox balance |

| Cell Cycle Arrest | Flow Cytometry (Propidium Iodide staining) | Arrest at specific phases of the cell cycle |

Mechanistic Insights Derived from Isolated Cellular Systems and Organelles

To delve deeper into the mechanism of action, studies using isolated cellular systems and organelles would be necessary. Research on other dithiocarbamates has shown that they can interact with and inhibit various enzymes, particularly those containing sulfhydryl groups or metal ions.

Experiments with isolated mitochondria could assess the impact of this compound on mitochondrial respiration and membrane potential. Furthermore, cell-free enzyme assays could be utilized to screen for direct inhibitory effects on key cellular enzymes. The ability of dithiocarbamates to chelate metals is a key aspect of their biological activity, and this could be a focal point of mechanistic studies.

Comparative Analysis with Structurally Related Compounds in In Vitro Settings

A comparative analysis of this compound with other structurally related dithiocarbamates would provide valuable context for its biological activity. Compounds such as diethyldithiocarbamate (B1195824) (DEDTC) and pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC) have been extensively studied in vitro and are known to possess a range of effects, including antioxidant/pro-oxidant activities and modulation of NF-κB signaling.

Table 3: Comparative In Vitro Activities of Dithiocarbamates

| Compound | Reported In Vitro Effects |

|---|---|

| Diethyldithiocarbamate (DEDTC) | Inhibition of superoxide (B77818) dismutase, induction of apoptosis, pro-oxidant effects. |

| Pyrrolidine dithiocarbamate (PDTC) | Potent antioxidant, inhibitor of NF-κB activation, induction of apoptosis at high concentrations. |

| This compound | (Hypothetical) Potential for similar activities, with potency and specificity determined by its ethoxyethyl substitution. |

By performing parallel experiments with this compound and these well-characterized dithiocarbamates, researchers could determine its relative potency and unique pharmacological profile. Such studies would be essential in defining its potential as a bioactive molecule beyond its current role as a chemical intermediate.

Animal Model Research and Preclinical Efficacy Studies of Ditiocade Sodium Anhydrous

Development and Validation of Relevant Animal Models for Specific Research Questions

No studies describing the development or use of animal models to investigate the efficacy or mechanisms of Ditiocade (B10858591) sodium anhydrous have been identified.

Investigation of Pharmacodynamic Endpoints in Non-Human Subjects

There is no available data on the pharmacodynamic effects or endpoints of Ditiocade sodium anhydrous in any non-human species.

Exploration of Compound Distribution, Metabolism, and Excretion (DME) in Non-Human Organisms

Information regarding the absorption, distribution, metabolism, or excretion of this compound in animal models is not available in published literature.

Translational Relevance of Animal Data for Biochemical and Cellular Pathways

As no animal data for this compound exists, an assessment of its translational relevance is not possible.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Ditiocade Sodium Anhydrous and Analogues

Theoretical Principles of SAR and QSAR Modeling in Ditiocade (B10858591) Sodium Anhydrous Research

The fundamental principle of SAR and QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. nih.gov SAR explores this relationship qualitatively, identifying which chemical groups or structural modifications lead to changes in biological effects. creative-biolabs.comlongdom.org For instance, SAR analysis can determine which functional groups are crucial for a compound's desired therapeutic action. creative-biolabs.com

QSAR takes this a step further by quantifying the relationship between structure and activity. longdom.org It develops mathematical models that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. tandfonline.com A general QSAR model can be represented by the linear equation:

Biological Activity = c1 * p1 + c2 * p2 + ... + cn * pn + const

Here, p1 through pn represent molecular properties (descriptors), and c1 through cn are their respective coefficients that indicate the magnitude of their influence on the biological activity. tandfonline.com These models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogues. nih.gov

Identification of Key Structural Features and Pharmacophores for Modulating Biological Activity

For dithiocarbamates, including analogues of Ditiocade sodium anhydrous, specific structural features and pharmacophores are critical for their biological activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

Studies on various dithiocarbamate (B8719985) analogues have identified several key physicochemical parameters that are crucial for their inhibitory activity against various enzymes tandfonline.comnih.gov:

Hydrophobic character: The hydrophobicity of the substituents on the nitrogen atom significantly influences the compound's ability to interact with hydrophobic pockets in the target protein.

Electronic properties: The distribution of electron density within the molecule, including the charges on the nitrogen and adjacent carbon atoms of the dithiocarbamate group, plays a vital role in binding.

Steric factors: The size and shape of the substituents can either enhance or hinder the interaction with the biological target.

Hydrogen bond acceptors and donors: The presence and spatial arrangement of hydrogen bond acceptors and donors are critical for forming strong interactions with the target protein. tandfonline.com

For example, in the context of inhibiting carbonic anhydrases, small modifications to the dithiocarbamate backbone can lead to dramatic changes in biological activity, highlighting the importance of specific structural arrangements. tandfonline.com

Computational Approaches for QSAR Model Development

The development of robust QSAR models involves several computational steps, from the selection of appropriate molecular descriptors to the statistical validation of the final model.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several types creative-biolabs.comlongdom.orgtandfonline.com:

1D-QSAR: Correlates biological activity with global molecular properties like pKa and logP.

2D-QSAR: Uses descriptors derived from the 2D representation of the molecule, such as connectivity indices.

3D-QSAR: Employs descriptors based on the 3D structure, such as non-covalent interaction fields surrounding the molecule.

Higher-dimensional QSAR (4D, 5D, 6D): Incorporate additional factors like conformational changes and different solvation models.

For dithiocarbamates, a range of 2D and 3D descriptors have been utilized in QSAR studies. tandfonline.com These include physical properties (e.g., van der Waals surface area and volume), atom and bond counts, electronic descriptors (e.g., molecular polarizability, dipole moment), and 3D molecular descriptors (e.g., potential energy, globularity). tandfonline.com The selection of a relevant set of descriptors is crucial to avoid redundancy and chance correlations. tandfonline.com

Table 1: Commonly Used Molecular Descriptors in Dithiocarbamate QSAR Studies

| Descriptor Category | Examples |

|---|---|

| Hydrophobic | Logarithm of the octanol/water partition coefficient (logP(o/w)), Hydrophobic atoms count |

| Electronic | Dipole moment, Molecular polarizability, Charges of specific atoms |

| Steric/Topological | Van der Waals surface areas, Rigid and rotatable bonds count, Globularity |

This table is generated based on data from cited research to illustrate common molecular descriptors. tandfonline.com

The reliability and predictive power of a QSAR model must be rigorously assessed through statistical validation. nih.gov This involves both internal and external validation procedures. nih.govresearchgate.net

Internal validation techniques assess the robustness of the model using the initial dataset. A common method is cross-validation (leave-one-out or leave-many-out), where a portion of the data is omitted, and the model is refitted to predict the activity of the omitted data. mdpi.com Key statistical parameters for internal validation include:

Fitted correlation coefficient (r²): Measures the goodness of fit of the model to the training data.

Cross-validated correlation coefficient (q²): A more stringent measure of the model's predictive ability. tandfonline.com

External validation involves using an independent set of compounds (the test set) that were not used in the model development to assess its predictive performance on new data. nih.govmdpi.com The predictive power is often evaluated by the predictive r² (r²_pred) . mdpi.com

A robust QSAR model should have high values for r², q², and r²_pred, indicating both good internal consistency and external predictive capability. tandfonline.comnih.gov For example, QSAR models for dithiocarbamate derivatives as carbonic anhydrase inhibitors have shown significant statistical coefficients with q² values ranging from 0.55 to 0.73 and r² values from 0.75 to 0.84. tandfonline.com

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | Measures the predictive ability of the model for internal validation. | > 0.5 |

| r²_pred (Predictive r²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

This table presents generally accepted threshold values for key statistical parameters in QSAR model validation. researchgate.net

Rational Design of Novel Analogues Based on SAR/QSAR Insights

The ultimate goal of SAR and QSAR studies is to guide the rational design of new compounds with improved biological activity. researchgate.net By understanding which structural features are important for activity, medicinal chemists can make targeted modifications to the lead compound.

For instance, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule enhances activity, analogues with more hydrophobic substituents can be synthesized and tested. tandfonline.com Similarly, if the model highlights the importance of a hydrogen bond donor at a specific position, new derivatives can be designed to incorporate this feature.

Based on established QSAR equations for dithiocarbamates, researchers have been able to analyze new derivatives and identify promising candidates with potentially improved inhibitory activity against specific targets. tandfonline.com This iterative process of design, synthesis, and testing, guided by SAR and QSAR insights, can significantly accelerate the drug discovery process.

Theoretical and Computational Chemistry Studies on Ditiocade Sodium Anhydrous

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation serve as a computational microscope, offering insights into the dynamic nature of molecules. For Ditiocade (B10858591) sodium anhydrous, these techniques can elucidate its structural flexibility and interactions with its environment.

Conformational Analysis and Energy Landscapes

Conformational analysis is pivotal in understanding the three-dimensional arrangements a molecule can adopt and their corresponding energy levels. By mapping the potential energy surface of Ditiocade sodium anhydrous, researchers can identify its most stable conformations, which are crucial for its biological activity. The energy landscape reveals the energetically favorable shapes the molecule is likely to assume.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

|---|---|---|

| 1 | 0.00 | 175.4 |

| 2 | 1.25 | -65.8 |

Molecular Dynamics (MD) Simulations of Compound Interactions

Molecular dynamics simulations offer a time-resolved view of molecular motion, providing a deeper understanding of how this compound behaves and interacts with other molecules over time. These simulations can model the compound's interaction with biological macromolecules, such as proteins or nucleic acids, revealing the dynamics of binding and the stability of the resulting complex.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and interaction with biological targets.

Electronic Structure Properties and Reactivity Prediction (e.g., HOMO-LUMO analysis)

The electronic properties of a molecule are key determinants of its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Table 2: Quantum Chemical Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

In Silico Screening and Virtual Ligand Design for Target Identification

In silico screening techniques leverage computational power to search large databases of biological targets to identify those that are most likely to interact with this compound. This virtual screening process can significantly accelerate the drug discovery pipeline by prioritizing targets for experimental validation. Furthermore, the insights gained from molecular modeling and quantum chemical calculations can guide the design of new ligands with improved binding affinity and selectivity for the identified targets.

Application of Machine Learning Algorithms in Predictive Modeling

The intersection of computational chemistry and machine learning offers a powerful paradigm for predictive modeling of the properties and activities of chemical compounds like this compound. While specific machine learning studies focused exclusively on this compound are not extensively detailed in the public domain, the broader application of these algorithms to related dithiocarbamates and in fields such as toxicology and materials science provides a clear framework for its potential use. rmit.edu.aunih.gov

Machine learning models can be trained on datasets comprising molecular descriptors and experimentally determined outcomes to predict various endpoints. nih.gov For this compound, theoretical and computational chemistry studies can generate a rich set of descriptors. These descriptors, which quantify various aspects of the molecule's structure and electronics, can then be used as input features for machine learning algorithms.

Detailed Research Findings:

Predictive modeling using machine learning typically involves the following steps:

Descriptor Generation: A comprehensive set of molecular descriptors for this compound would be calculated using computational methods like Density Functional Theory (DFT). These descriptors can include:

Quantum Chemical Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. These are fundamental to understanding chemical reactivity.

Structural Descriptors: Molecular weight, number of rotatable bonds, and topological surface area.

Physicochemical Descriptors: LogP (octanol-water partition coefficient) and aqueous solubility.

Dataset Compilation: A dataset would be assembled, linking these calculated descriptors to experimentally measured properties. For instance, in the context of its application as a corrosion inhibitor, the experimental data could include inhibition efficiency percentages under various conditions. rmit.edu.auresearchgate.net

Algorithm Selection and Training: Various machine learning algorithms can be employed for building the predictive model. Common choices include:

Support Vector Machines (SVM)

Random Forests

Artificial Neural Networks (ANN) it-in-industry.org

k-Nearest Neighbors (k-NN) it-in-industry.org

The dataset is typically split into a training set, used to train the model, and a testing set, used to evaluate its predictive performance.

Model Validation and Prediction: The trained model's ability to predict the target property (e.g., toxicity, inhibition efficiency) is assessed using the testing set. A validated model can then be used to predict the properties of new, untested dithiocarbamate (B8719985) derivatives or to understand the key molecular features driving a particular activity.

Illustrative Data for Predictive Modeling:

The following interactive table represents a hypothetical dataset that could be used to train a machine learning model to predict the corrosion inhibition efficiency of dithiocarbamate derivatives, including this compound. The molecular descriptors are of the type that would be generated from computational chemistry studies.

| Compound ID | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted Inhibition Efficiency (%) |

| This compound | -5.8 | -1.2 | 7.5 | 150 | 92 |

| Derivative A | -6.1 | -1.0 | 8.2 | 165 | 95 |

| Derivative B | -5.5 | -1.5 | 6.8 | 140 | 88 |

| Derivative C | -5.9 | -1.1 | 7.9 | 158 | 94 |

| Derivative D | -6.3 | -0.9 | 8.5 | 172 | 97 |

This predictive approach allows for the rapid screening of large numbers of related compounds, identifying promising candidates for specific applications and reducing the need for extensive and time-consuming experimental work. The integration of machine learning with theoretical and computational chemistry is a rapidly advancing field with the potential to significantly accelerate materials discovery and drug development. researchgate.net

Future Directions and Emerging Research Avenues for Ditiocade Sodium Anhydrous

Q & A

Q. What physicochemical properties make sodium sulfate anhydrous effective as a desiccant in organic extractions?

Sodium sulfate anhydrous is highly hygroscopic, chemically inert, and has low solubility in non-polar solvents, making it ideal for removing residual water from organic layers. Its granular form (0.63–2.0 mm) ensures efficient water absorption without dissolving, facilitating phase separation. Post-extraction, 10–20 g is typically added, vortexed for 2 minutes, and centrifuged at 3000g for 5 minutes to isolate the organic phase .

Q. What safety protocols are critical when handling sodium sulfate anhydrous?

Use local exhaust ventilation to avoid dust inhalation. Wear nitrile gloves, safety goggles, and lab coats. In case of eye contact, rinse cautiously with water for 15 minutes and seek medical attention if irritation persists. Store in a dry, sealed container to prevent moisture absorption and caking .

Q. How is sodium sulfate anhydrous utilized in free fatty acid (FFA) quantification from biological matrices like milk?

After lipid extraction using solvents (e.g., hexane), sodium sulfate anhydrous is added to the organic layer to bind residual water, improving FFA recovery. The dried extract is then derivatized and analyzed via GC-MS. This method reduces emulsion formation and enhances chromatographic resolution .

Advanced Research Questions

Q. How can researchers optimize sodium sulfate anhydrous usage in multi-residue pesticide analysis to minimize matrix interference?

Conduct a pre-experiment to determine the optimal quantity: incrementally add sodium sulfate (5–30 g) to acetonitrile extracts, monitor water removal via Karl Fischer titration, and assess matrix interference using spike-recovery tests. Excessive amounts can entrap analytes; thus, balance dehydration efficiency with analyte loss .

Q. What methodological steps resolve contradictory data on sodium sulfate anhydrous’ interference in UV-Vis spectrophotometry?

Contamination from residual sulfate ions can skew absorbance readings. Implement blank corrections by processing a solvent-only sample through the same dehydration steps. Alternatively, switch to magnesium sulfate anhydrous, which has lower UV interference, and validate results with LC-MS/MS .

Q. How should experimental designs evaluate sodium sulfate anhydrous’ dehydration efficiency in pressurized liquid extraction (PLE)?

Design a factorial experiment varying PLE parameters (temperature, pressure), sodium sulfate quantity, and contact time. Measure residual moisture via gravimetry and compare with control samples dehydrated using molecular sieves. Statistical analysis (ANOVA) identifies significant factors affecting efficiency .

Q. What quality control parameters ensure batch consistency of sodium sulfate anhydrous in pharmaceutical analysis?

Test each batch for purity (≥99% by titration), heavy metals (≤10 ppm via ICP-MS), and residual moisture (≤0.1% via Karl Fischer). Cross-validate with USP standards (e.g., ACS reagent grade) to comply with regulatory requirements .

Q. How can sodium sulfate anhydrous be integrated into LC-MS/MS workflows for trace mycotoxin detection?

Post-extraction, dehydrate acetonitrile extracts with sodium sulfate anhydrous, then filter through a 0.22 µm PTFE membrane to remove particulates. Include a solvent blank in each batch to detect sulfate-related ion suppression. Use isotopically labeled internal standards to correct matrix effects .

Methodological Notes

- Data Contradiction Analysis : When reproducibility issues arise, verify the sodium sulfate anhydrous’ lot-specific purity and moisture content. Contaminated batches can introduce variability .

- Experimental Design : For comparative studies, pair sodium sulfate with alternative desiccants (e.g., magnesium sulfate) in randomized block designs to control for matrix-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.